Angiotensin II acetate
Overview
Description
Angiotensin II Acetate is the acetate salt form of therapeutic angiotensin II, a synthetic form of the endogenous angiotensin II, a peptide hormone of the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and an increase in blood pressure . It may be used for the treatment of septic or other distributive shock .
Synthesis Analysis
The biosynthesis of angiotensin II-like peptide was measured in primary cultured brain cells from the fetal rat . Cells from the whole brains of 20-day gestational age Sprague-Dawley rats were dissociated by mild trypsinization and grown for 5 days in supplemented (serum-free) medium prior to experimental analysis .
Molecular Structure Analysis
Angiotensin II acts on the adrenal cortex, causing it to release aldosterone, a hormone that causes the kidneys to retain sodium and lose potassium . Angiotensin II acts on Angiotensin receptor (AT1) on presynaptic adrenergic nerves → release of catecholamine → excessive catecholamine can be harmful as it can cause myocyte necrosis .
Chemical Reactions Analysis
Angiotensin II is metabolized by aminopeptidase A and angiotensin-converting enzyme 2 to angiotensin- (2-8) (angiotensin III) and angiotensin- (1-7), respectively, in plasma, erythrocytes, and other organs .
Physical And Chemical Properties Analysis
Angiotensin II human acetate has a molecular formula of C52H75N13O14 and a molecular weight of 1106.2 g/mol . It is soluble in water (25 mg/ml), yielding a clear, colorless solution. It is also soluble in organic solvents (including ethanol) and in aqueous solutions (pH 5–8) .
Scientific Research Applications
1. Role in Cardiovascular Diseases
Angiotensin II (Ang II) plays a significant role in the development of cardiovascular diseases (CVDs). It is known for its vasoactive properties and is implicated in conditions such as hypertension, atherosclerosis, heart failure, and diabetes mellitus. Studies have shown that pharmacological inhibition of Ang II or blockade of its receptors can be beneficial in managing these conditions. For instance, ACE inhibitors and Ang II receptor blockers are widely used in the treatment of heart failure and have shown survival benefits in patients with congestive heart failure and myocardial infarction (Ryu, Kim, & Kim, 2007), (Gavras & Brunner, 2001).
2. Renin-Angiotensin System (RAS) and its Inhibition
The renin-angiotensin system (RAS) plays a critical role in regulating blood pressure and vascular tone. Ang II is a key component of RAS, and its inhibition has shown positive effects in various clinical trials. ACE inhibitors and angiotensin receptor blockers have proven effective in slowing the progression of renal diseases and reducing the incidence of new-onset type 2 diabetes (Wolf & Ritz, 2005), (Gillespie et al., 2005).
3. Angiotensin II in Cancer Therapy
There is growing interest in the role of Ang II in cancer, especially in its potential use in cancer therapy. Studies have shown that Ang II acts as a growth promoter and is involved in tumor growth, angiogenesis, and metastasis in experimental models. This has led to the exploration of ACE inhibitors and AT1R blockers, which are traditionally used as antihypertensive drugs, in the treatment of cancer (Ino et al., 2006).
4. ACE2 and Cardiovascular Function
ACE2, a crucial enzyme in the RAS, plays a significant role in cardiovascular health. It converts Ang II to Ang (1-7), a peptide with vasodilatory and antiproliferative properties. Elevated expression of ACE2 in the initial stages of various pathologies suggests its protective role in cardiac function. Genetic manipulation of ACE2 expression has provided insights into its significance in cardiac function and potential therapeutic applications (Keidar, Kaplan, & Gamliel-Lazarovich, 2007), (Parajuli et al., 2014).
5. Angiotensin II and COVID-19
The role of ACE2 and Ang II has been highlighted in the context of COVID-19. ACE2 is a receptor for SARS-CoV-2 and its downregulation by the virus can lead to an overactivation of the Ang II/AT1R axis, contributing to multiorgan dysfunction seen in COVID-19 patients. This understanding has guided treatment strategies focusing on reducing the Ang II-induced deleterious effects (Banu et al., 2020).
Safety And Hazards
Future Directions
The use of angiotensin II is becoming widespread in all forms of shock, including cardiogenic, after the U.S. Food and Drug Administration’s (FDA’s) initial approval for vasoplegic shock in 2017 . Summarizing the relationship between the RAS and aging process may be of great significance for providing new strategies for humans to delay aging in the future .
properties
IUPAC Name |
acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTZKFAHKJXHBA-PIONDTTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H75N13O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027705 | |
Record name | Angiotensin II monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1106.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Angiotensin II acetate | |
CAS RN |
32044-01-2, 68521-88-0 | |
Record name | Angiotensin II, 5-L-isoleucine-, monoacetate (salt) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032044012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin II acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068521880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin II monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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